molecular formula C9H11NO3 B065200 methyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate CAS No. 175205-91-1

methyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate

Cat. No.: B065200
CAS No.: 175205-91-1
M. Wt: 181.19 g/mol
InChI Key: OHVCRNQTGBXAPW-UHFFFAOYSA-N
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Description

Methyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate is an organic compound with the molecular formula C9H11NO3. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the formylation of 2,5-dimethylpyrrole followed by esterification. The reaction conditions often include the use of formylating agents such as Vilsmeier-Haack reagent and subsequent treatment with methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The formyl group can interact with nucleophilic sites on proteins or other biomolecules, leading to the formation of covalent bonds and subsequent biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Properties

IUPAC Name

methyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-5-7(4-11)8(6(2)10-5)9(12)13-3/h4,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHVCRNQTGBXAPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N1)C)C(=O)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50384004
Record name Methyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175205-91-1
Record name Methyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2,5-dimethyl-4-formyl-1H-pyrrole-3-carboxylate
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